molecular formula C11H11ClO2 B13489388 1-(2-Chlorophenyl)pentane-1,3-dione

1-(2-Chlorophenyl)pentane-1,3-dione

Cat. No.: B13489388
M. Wt: 210.65 g/mol
InChI Key: RQGPZWPWZPHBNL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11ClO2 It is a derivative of pentane-1,3-dione, where one of the hydrogen atoms in the phenyl ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as acidic or basic resins can be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)pentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)pentane-1,3-dione
  • 1-(2-Bromophenyl)pentane-1,3-dione
  • 1-(2-Fluorophenyl)pentane-1,3-dione

Comparison: 1-(2-Chlorophenyl)pentane-1,3-dione is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

1-(2-chlorophenyl)pentane-1,3-dione

InChI

InChI=1S/C11H11ClO2/c1-2-8(13)7-11(14)9-5-3-4-6-10(9)12/h3-6H,2,7H2,1H3

InChI Key

RQGPZWPWZPHBNL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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